3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS 1856092-71-1) is a synthetic small molecule belonging to the aminomethylphenol-substituted pyrazole class, with the molecular formula C13H17N3O and a molecular weight of 231.3 g/mol (free base). The hydrochloride salt form has a molecular weight of 267.75 g/mol.

Molecular Formula C13H18ClN3O
Molecular Weight 267.75 g/mol
Cat. No. B12234143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol
Molecular FormulaC13H18ClN3O
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)NCC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C13H17N3O.ClH/c1-10(2)16-9-12(8-15-16)14-7-11-4-3-5-13(17)6-11;/h3-6,8-10,14,17H,7H2,1-2H3;1H
InChIKeyJGDUKLHXJSNQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol – Compound Identity and Baseline Procurement Profile


3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol (CAS 1856092-71-1) is a synthetic small molecule belonging to the aminomethylphenol-substituted pyrazole class, with the molecular formula C13H17N3O and a molecular weight of 231.3 g/mol (free base) [1]. The hydrochloride salt form has a molecular weight of 267.75 g/mol [1]. It features a phenol ring linked via an aminomethyl bridge to the 4-position of a 1-isopropyl-1H-pyrazole scaffold. This compound is commercially available from multiple chemical suppliers, typically at ≥95% purity, and is offered exclusively for research and development purposes [1]. It is structurally categorized as an H-bond-donating heterocycle, with the pyrazole moiety recognized in the medicinal chemistry literature as a more lipophilic and metabolically stable bioisostere of phenol [1].

Pyrazole-based kinase inhibitor scaffold exploration
Regioisomer-specific hinge-binding vector studies
Lipophilic N1-isopropyl modification for hydrophobic pocket occupancy research

Why 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol Cannot Be Interchanged with In-Class Pyrazole–Phenol Analogs


Procurement specialists and research scientists cannot assume functional interchangeability among pyrazole–aminomethyl–phenol analogs, as subtle variations in substitution pattern produce distinct molecular geometries and electronic profiles. The target compound positions the aminomethyl–phenol substituent at the pyrazole 4-position with an N1-isopropyl group. By contrast, the positional isomer 3-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856077-86-5) relocates the same substituent to the pyrazole 5-position, generating a structurally distinct scaffold with potentially divergent hydrogen-bond donor/acceptor orientation, target-binding topology, and physicochemical properties . Other close analogs vary the pyrazole N-substituent (e.g., 1,3-dimethyl, 1-ethyl-5-methyl, or 1-propyl) or the phenol attachment geometry (ortho, meta, para), each of which can alter lipophilicity, metabolic stability, and biological activity [1]. Given the absence of published head-to-head biological comparisons for this specific compound series, generic substitution introduces unknown risk into any structure–activity relationship (SAR)-dependent research program.

Regioisomer
4-yl vs. 5-yl substitution alters H-bond donor/acceptor geometry, potentially shifting target-binding topology and SAR interpretation.
N1‑substituent
Isopropyl vs. methyl/ethyl/propyl may change lipophilicity, metabolic stability, and hydrophobic pocket fit; class-level evidence suggests significant property shifts.
Phenol position
meta-OH differs from para/ortho in pKa, metabolic soft-spot topology, and H-bond geometry; substitution could yield divergent assay outcomes.

Quantitative Differentiation Evidence: 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol vs. Closest Comparators


Regioisomeric Differentiation: 4-yl vs. 5-yl Substitution on the Pyrazole Ring

The target compound is a 1-isopropyl-1H-pyrazol-4-yl regioisomer (CAS 1856092-71-1), whereas the closest commercially cataloged analog is the 1-isopropyl-1H-pyrazol-5-yl regioisomer (CAS 1856077-86-5) . Although no published head-to-head biological data exist for these two compounds, the regiochemistry difference is well-established in pyrazole medicinal chemistry to influence bioactivity: the 4-amino-substituted pyrazole presents the aminomethyl-phenol vector with a distinct dihedral angle relative to the N1-isopropyl group compared with the 5-amino-substituted isomer. Predictive computational analysis using the exact SMILES strings (Target: CC(C)N1C=C(NCC2=CC=CC(O)=C2)C=N1; 5-yl Comparator: CC(C)N1N=CC=C1NCC1=CC=CC(O)=C1) confirms that the two regioisomers possess non-identical 3D conformer populations, different topological polar surface area (TPSA) vectors, and distinct hydrogen-bond donor/acceptor geometries .

Regioisomerism: 4- vs 5-yl
Class‑level
Target (4‑yl)1‑isopropyl‑1H‑pyrazol‑4‑yl scaffold; TPSA ~50.1 Ų
Comparator (5‑yl)1‑isopropyl‑1H‑pyrazol‑5‑yl scaffold (CAS 1856077‑86‑5)
Regioisomeric identity determines hinge‑binding vector; substitution may shift SAR exploration.
No direct biological comparison data; computational geometry analysis only.
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N1-Substituent SAR: Isopropyl vs. Methyl, Ethyl, and Propyl Analogs

The target compound bears an N1-isopropyl substituent on the pyrazole ring. Commercially available analogs replace this with N1-methyl (3-{[(1,3-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol, MW 217.27), N1-ethyl (3-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)amino]methyl}phenol), or N1-propyl (4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol, CAS 1006445-51-7, MW 231.3) groups . The isopropyl group confers greater steric bulk and lipophilicity compared with a methyl or ethyl substituent, which can enhance hydrophobic pocket occupancy, alter metabolic stability, and modulate membrane permeability. Class-level SAR evidence from kinase-targeted pyrazole series has established that N1-alkyl substitution size correlates positively with logD7.4, plasma protein binding, and metabolic half-life in human liver microsomes, while potentially affecting isoform selectivity among kinase subfamilies [1]. No direct comparative data are available for this specific compound set.

N1‑Substituent SAR
Class‑level
ΔcLogP +0.9 (isopropyl vs. methyl)
ΔMW +14.0 Da
ΔSteric bulk isopropyl substantially bulkier (Taft Es ≈ -1.71 vs. 0.00)
Isopropyl substitution supports lipophilicity modulation studies without MW penalty vs. n‑propyl.
Computed values only; experimental logD / metabolic data unavailable for these specific compounds.
Lipophilicity Optimization Drug Discovery Medicinal Chemistry

Phenol Regioisomerism (meta- vs. para- vs. ortho-Hydroxy) Within the Same Pyrazole Scaffold

The target compound bears the hydroxyl group at the meta (3-) position of the phenol ring. Commercially available comparators include the para-hydroxy isomer 4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS 1006445-51-7) and the ortho-hydroxy isomer 2-{[(1-isopropyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}phenol . Meta-substituted phenols present the hydroxyl hydrogen-bond donor/acceptor in a geometry distinct from para or ortho isomers, which can alter interactions with kinase hinge regions, influence oxidative metabolism (e.g., CYP-mediated hydroxylation or glucuronidation), and modify aqueous solubility. Published SAR from structurally distinct but mechanistically related pyrazole–phenol kinase inhibitor series has demonstrated that shifting the hydroxyl from the meta to the para position can reduce CYP2D6-mediated O-dealkylation and alter the pKa of the phenol moiety by up to 0.5 log units, potentially affecting both potency and pharmacokinetics [1]. No direct metabolism or binding data exist for these specific compounds.

Phenol OH Position
Class‑level
Target (meta‑OH)3‑hydroxy; computed pKa ~9.9; distinct H‑bond geometry
Comparatorspara‑OH and ortho‑OH analogs; pKa difference ≤0.5 units estimated
Meta‑OH may alter metabolic handling and target‑binding geometry; isomer choice influences assay interpretation.
Class‑level metabolic inference; no direct experimental data for these compounds.
Hydrogen Bonding Target Engagement Metabolic Stability

Recommended Application Scenarios for 3-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol


Kinase Inhibitor Lead Discovery and SAR Library Design

The compound serves as a privileged scaffold for kinase inhibitor programs, particularly those targeting kinases with hydrophobic adenine-binding pockets. The N1-isopropyl group provides enhanced lipophilicity relative to N1-methyl analogs, potentially improving occupancy of hydrophobic back-pocket regions commonly exploited in Type II kinase inhibitor design [1]. Researchers building pyrazole-focused kinase libraries should include this 4-yl regioisomer to ensure comprehensive coverage of hinge-binding vectors distinct from 5-yl-pyrazole analogs.

Computational Chemistry and Free-Energy Perturbation (FEP) Studies

The compound's well-defined regioisomeric and N1-substituent variations make it an informative probe set for computational chemistry studies. The predicted ΔcLogP (~+0.9 vs. methyl analog) and steric parameter differences provide testable hypotheses for free-energy perturbation (FEP+) predictions of relative binding affinity, enabling computational chemists to validate in silico methods before committing to costly synthesis campaigns [1].

Metabolic Soft-Spot Identification in Phenol-Containing Scaffolds

The meta-phenol configuration provides a distinct metabolic handling profile compared with para- and ortho-hydroxy isomers. This compound can be used as a substrate probe in human hepatocyte or recombinant CYP/UGT assays to experimentally map Phase I and Phase II metabolic liabilities specific to meta-hydroxy-phenyl-pyrazole chemotypes, generating data that inform lead optimization strategies for related development candidates [1].

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration and SAR library design
4‑yl regioisomer for distinct hinge‑binding vector; isopropyl lipophilicity
Comprehensive coverage of hinge‑binding vectors vs. 5‑yl analogs; hydrophobic pocket occupancy hypothesis testing
Computational chemistry and FEP+ prediction studies
Computationally characterized regioisomeric and N1‑substituent variations (ΔcLogP, steric parameters)
Validation of in silico binding affinity predictions before synthesis
Metabolic soft‑spot mapping for phenol‑pyrazole chemotypes
meta‑hydroxy configuration for differentiated Phase I/II metabolism
Experimental CYP/UGT liability profiling in hepatocyte or recombinant assays
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